m-PEG9-Tos

説明

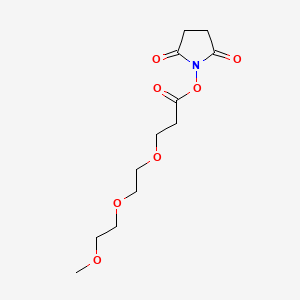

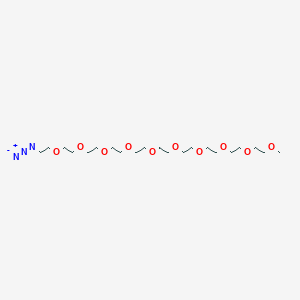

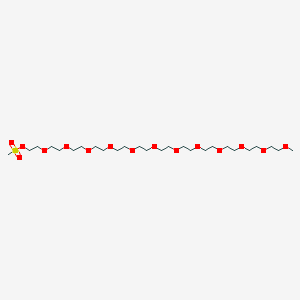

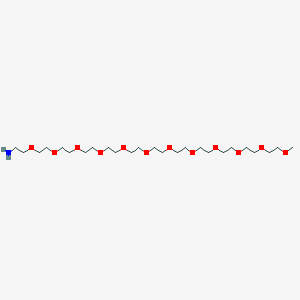

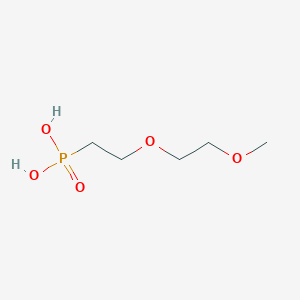

M-PEG9-Tos, also known as Tos-PEG8-m or m-PEG9-OTs, is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

While specific synthesis methods for m-PEG9-Tos were not found in the search results, it’s worth noting that the synthesis of PEG linkers is a well-studied area. Monodisperse monotosylated PEGs have been prepared using a chromatography-free procedure, enabling the preparation of 8- to 16-mers in relatively large quantities, with good yields and purities .Molecular Structure Analysis

M-PEG9-Tos has a molecular formula of C24H42O11S . Its IUPAC name is 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate . The structure of m-PEG9-Tos is flexible, which disallows conformer generation .Physical And Chemical Properties Analysis

M-PEG9-Tos has a molecular weight of 538.7 g/mol . It has 0 hydrogen bond donors, 11 hydrogen bond acceptors, and 26 rotatable bonds . Its exact mass and monoisotopic mass are both 538.24478333 g/mol . The topological polar surface area is 126 Ų .科学的研究の応用

m-PEG9-Tos is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is used for research purposes .

Another similar compound, BS(PEG)9 , is a bis-succinimide ester-activated PEG compound used for crosslinking between primary amines (—NH2) in proteins and other molecules . The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .

-

Protein Interaction Prediction

- Field : Bioinformatics and Drug Discovery

- Application : Google DeepMind’s AlphaFold 3, an AI model, uses similar compounds to predict the structure and interactions of proteins, DNA, RNA, ligands, and more . This can transform our understanding of the biological world and drug discovery .

- Method : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .

- Outcome : The interactions of proteins with other molecule types see at least a 50% improvement compared with existing prediction methods .

-

Gold Nanorods Modification

- Field : Nanotechnology and Biomedicine

- Application : Methoxy polyethylene glycol thiol (mPEG-SH), a similar compound to m-PEG9-Tos, is used for modifying gold nanorods (GNRs), especially for applications in the field of biomedicines .

- Method : The standard GNR PEGylation protocol involves one-step ligand exchange by adding potassium carbonate and mPEG-SH directly to the GNR solution .

- Outcome : PEGylation of GNRs at certain pH values resulted in better modification efficiency, achieving average PEGylation efficiencies of 95.5% and 83.6%, respectively .

-

3D Printing

- Field : Material Science

- Application : A new type of recyclable resin, made from biosourced materials, has been designed for use in 3D printing applications .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Outcome : The development of this recyclable resin could potentially revolutionize the field of 3D printing, making it more sustainable .

-

Tissue Engineering

- Field : Biomedical Engineering

- Application : Synthetic PEG Hydrogels, similar to m-PEG9-Tos, are used as Extracellular Matrix Mimics for Tissue Engineering Applications .

- Method : These hydrogels are biocompatible, hydrophilic polymers composed of 3D interstitial crosslinks that swell extensively in aqueous environments with water content similar to soft tissues .

- Outcome : These biomaterials are inherently resistant to non-specific cell adhesion and protein adsorption, thus providing a blank slate upon which ECM-derived signals can be systematically introduced as well as spatially and temporally manipulated to control cell behavior and tissue regeneration .

-

Stem Cell Research

- Field : Regenerative Medicine

- Application : Stem cell therapy has become a very promising and advanced scientific research topic . The development of treatment methods has evoked great expectations .

- Method : This involves the discovery of different stem cells and the potential therapies based on these cells .

- Outcome : A wide variety of possibilities makes this cutting edge therapy a turning point in modern medicine, providing hope for untreatable diseases .

-

Drug Design and Development

- Field : Pharmaceutical Innovation

- Application : The applications of Monodispersed PEGs, similar to m-PEG9-Tos, extend across diverse fields, including medical research, drug-release, and nanotechnology .

- Method : Their significant impact is particularly noteworthy in drug design and development, with a substantial presence in antibody-drug conjugates and small-molecule drugs .

- Outcome : The use of these compounds could potentially revolutionize pharmaceutical innovation .

Safety And Hazards

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O11S/c1-23-3-5-24(6-4-23)36(25,26)35-22-21-34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-28-8-7-27-2/h3-6H,7-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXJFLMMCORNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG9-Tos | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

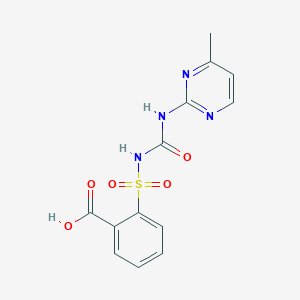

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)

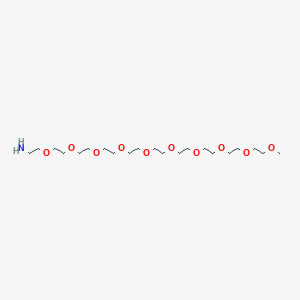

![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)